7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one
Overview
Description
“7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one” is a chemical compound with the molecular formula C9H9ClN2O . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest due to their biological and pharmaceutical properties . The synthesis of these compounds often involves methods like the Skraup, Doebner von Miller, and Combes procedures . For example, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Scientific Research Applications
Anticorrosive Properties
7-Amino-3-chloro-3,4-dihydro-1H-quinolin-2-one, as a derivative of quinoline, has been explored for its anticorrosive properties. Quinoline derivatives are recognized for their effectiveness against metallic corrosion, attributed to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. These compounds, especially those with polar substituents like amino groups, show considerable promise in anticorrosion applications due to their high electron density, facilitating the adsorption and formation of protective layers on metals (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Significance
Quinoline and its derivatives, including 7-amino-3-chloro-quinolinones, have vast therapeutic potential. They are notably effective in treating various ailments, particularly cancer and malaria. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects, with some under clinical investigation for potentially lethal diseases/disorders. The versatility and therapeutic significance of quinoline derivatives underscore their importance in medicinal chemistry and drug development (Hussaini, 2016).
Immunomodulatory Role
The immunomodulatory role of quinoline derivatives through the metabolism of tryptophan into kynurenines, including quinolinic acid, highlights their potential in regulating immune responses. These metabolites can induce anti-inflammatory responses and influence immune tolerance processes, offering insights into novel therapeutic approaches for managing immune-related conditions in livestock and potentially in humans (Bai et al., 2016).
Green Synthesis Approaches
The development of green chemistry approaches for synthesizing quinoline scaffolds, including 7-amino-3-chloro-quinolinones, represents an important advancement. These methods aim to minimize the use of hazardous chemicals, solvents, and catalysts, promoting non-toxic, environmentally friendly synthesis techniques. This shift towards greener methodologies not only aligns with sustainable practices but also opens new avenues for the application of quinoline derivatives in various domains (Nainwal et al., 2019).
Future Directions
The future directions for “7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, quinoline derivatives are being extensively explored for their potential as antimalarial compounds . Additionally, the development of brighter and more photostable fluorescent nucleobase analogues for single-molecule fluorescence detection is an area of ongoing research .
Properties
IUPAC Name |
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-5-1-2-6(11)4-8(5)12-9(7)13/h1-2,4,7H,3,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYWQQWRLJBHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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